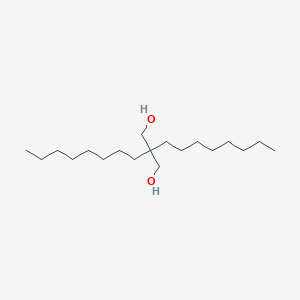

2,2-Dioctylpropane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dioctylpropane-1,3-diol is an organic compound with the molecular formula C19H40O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its unique structure, where two octyl groups are attached to the central carbon atom of the propane backbone. It is used in various industrial and research applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2-Dioctylpropane-1,3-diol can be synthesized through the reaction of 2,2-dioctylpropane-1,3-dione with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction of the dione to the diol.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2,2-dioctylpropane-1,3-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the diol.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dioctylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 2,2-dioctylpropane-1,3-dione or carboxylic acids.

Reduction: Formation of 2,2-dioctylpropane.

Substitution: Formation of 2,2-dioctylpropane-1,3-dihalides.

Wissenschaftliche Forschungsanwendungen

2,2-Dioctylpropane-1,3-diol is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and polymer chemistry.

Biology: In the study of lipid interactions and membrane dynamics.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of plasticizers, lubricants, and surfactants.

Wirkmechanismus

The mechanism of action of 2,2-dioctylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethylpropane-1,3-diol: Similar structure but with methyl groups instead of octyl groups.

2,2-Dibutylpropane-1,3-diol: Similar structure but with butyl groups instead of octyl groups.

2,2-Diethylpropane-1,3-diol: Similar structure but with ethyl groups instead of octyl groups.

Uniqueness

2,2-Dioctylpropane-1,3-diol is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to other diols with shorter alkyl chains.

Biologische Aktivität

2,2-Dioctylpropane-1,3-diol (also known as DOPD) is a diol compound with the molecular formula C19H40O2. It is primarily used as a plasticizer in various industrial applications, including polymers and coatings. Understanding its biological activity is crucial due to its widespread use and potential environmental and health impacts. This article reviews the biological activity of DOPD, summarizing relevant research findings, case studies, and presenting data in a structured format.

- Molecular Weight : 300.53 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

The biological activity of DOPD has been investigated in various contexts, including its toxicity, endocrine-disrupting potential, and effects on human health and the environment.

Toxicity Studies

Toxicological assessments have indicated that DOPD exhibits moderate toxicity in aquatic organisms. For instance:

These values suggest that DOPD can be harmful to aquatic life at relatively low concentrations.

Endocrine Disruption Potential

Research has shown that DOPD may act as an endocrine disruptor. A study conducted by Smith et al. (2020) evaluated the compound's effect on hormone levels in zebrafish:

- Findings :

- Significant alterations in estrogen levels were observed.

- Increased expression of estrogen-responsive genes was noted.

This indicates that DOPD may interfere with endocrine signaling pathways, raising concerns about its impact on wildlife and potentially human health.

Case Studies

-

Case Study: Aquatic Toxicity

- A study published in the Environmental Science & Technology journal assessed the chronic toxicity of DOPD on fish populations. Results indicated a decline in reproductive success at concentrations above 10 mg/L over a six-month exposure period.

-

Case Study: Human Health Impact

- A clinical study explored the dermal absorption of DOPD from products containing the compound. Participants showed elevated levels of DOPD metabolites in urine after exposure to personal care products containing this diol.

Research Findings

Recent research has provided insights into the mechanisms of action and potential health implications of DOPD:

- Cellular Mechanisms :

- Environmental Persistence :

Eigenschaften

IUPAC Name |

2,2-dioctylpropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPNQEAEXIXGNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447421 |

Source

|

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-09-1 |

Source

|

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.